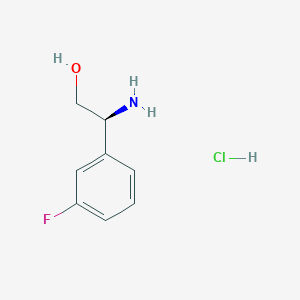![molecular formula C25H21FN6O2 B2399601 2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 540504-08-3](/img/structure/B2399601.png)
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine class . This class of compounds is known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines involves PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation . This process results in high yields and short reaction times .
Chemical Reactions Analysis
The IR absorption spectra of related compounds show two signals for C=O groups at 1650–1712 cm−1 . The 1H-NMR spectrum of these compounds shows two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .
Scientific Research Applications
Synthesis and Biological Activities
- Researchers have synthesized novel N-arylpyrazole-containing enaminones that reacted with various compounds to afford substituted pyridine derivatives, including [1,2,4]triazolo[1,5-a]pyrimidines. These compounds exhibited cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showing inhibition effects comparable to 5-fluorouracil. Antimicrobial activity was also observed in some of these compounds (Riyadh, 2011).
Antitumor Agents and Tubulin Polymerization
- A class of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines was prepared, modifying [1,2,4]triazolo[1,5-a]pyrimidines, which were potent anticancer agents with a unique mechanism of tubulin inhibition. These derivatives demonstrated the ability to overcome multidrug resistance due to P-gp (Zhang et al., 2007).
Fluorophores and Photophysical Properties
- A study provided a route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates for preparing novel functional fluorophores. These compounds exhibited large Stokes shifts and strong fluorescence intensity, suggesting potential use as fluorescent probes (Castillo et al., 2018).
Safety and Hazards
Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has profound importance in drug design, discovery, and development . Future research will likely focus on the rational design and development of new target-oriented 1,2,4-triazolo[1,5-a]pyrimidine-based drugs for the treatment of multifunctional diseases .
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been studied extensively in medicinal chemistry . They have found applications in several biological and medical fields, suggesting a wide range of potential targets .
Mode of Action
It’s worth noting that similar compounds have been used as electron-transporting units in the design and synthesis of donor-acceptor (d-a) emitters . These compounds have been shown to be thermally stable with high photoluminescence quantum yields .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of organic light-emitting diodes (oleds), suggesting their involvement in electron-transporting pathways .
Pharmacokinetics
Compounds with similar structures have been noted for their favorable pharmacokinetic properties .
Result of Action
Similar compounds have been used in the fabrication of oleds, achieving high external quantum efficiency (eqe) .
Action Environment
Similar compounds have been demonstrated to be thermally stable, suggesting that they may be resistant to environmental changes .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6O2/c1-15-21(24(33)29-18-7-3-4-9-20(18)34-2)22(19-8-5-6-14-27-19)32-25(28-15)30-23(31-32)16-10-12-17(26)13-11-16/h3-14,22H,1-2H3,(H,29,33)(H,28,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKWOLWNECVTIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)F)N1)C4=CC=CC=N4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
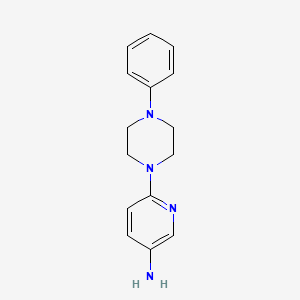
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
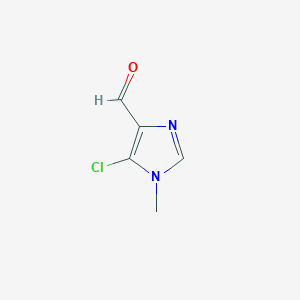


![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)
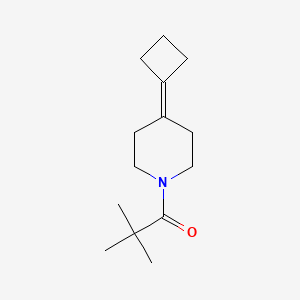
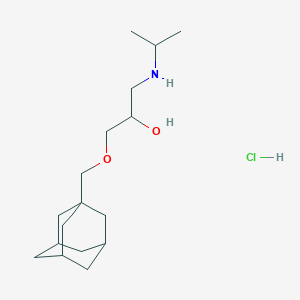

![Tert-butyl N-[[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-4-hydroxypiperidin-4-yl]methyl]carbamate](/img/structure/B2399538.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]furan-2-carboxamide](/img/structure/B2399539.png)
